Dehydroadynerigenin beta-neritrioside

Description

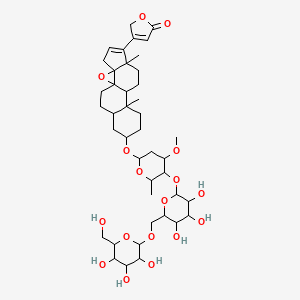

Dehydroadynerigenin β-neritrioside (CAS 143212-60-6) is a naturally occurring cardiac glycoside with the molecular formula C₄₂H₆₂O₁₇ and a molecular weight of 838.94–838.95 g/mol . It is derived from plants such as Nerium oleander (oleander) and belongs to the class of cardenolides, which are known for their cardiotonic properties . The compound features a dehydroadynerigenin aglycone core linked to a β-neritrioside trisaccharide moiety, contributing to its unique physicochemical and biological properties. It is utilized in pharmacological research, particularly in screening libraries for anticancer, anti-inflammatory, and neuroprotective activities .

Properties

IUPAC Name |

3-[(1S,3R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h7,13,19,21-22,24-27,29-38,43,45-50H,5-6,8-12,14-18H2,1-4H3/t19-,21-,22+,24-,25-,26-,27-,29+,30-,31-,32+,33+,34-,35-,36+,37-,38+,39+,40-,41+,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFXEUYOOYUTOA-NLJMNTBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dehydroadynerigenin beta-neritrioside typically involves the extraction from natural sources, such as the herbs of Nerium oleander. The compound can be isolated using various chromatographic techniques, including high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC).

Industrial Production Methods: The use of solvents like methanol, ethanol, and pyridine is common in the extraction process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can also be reduced under specific conditions to yield reduced forms.

Substitution: Substitution reactions involving this compound can occur, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, while reduction results in reduced forms of the compound .

Scientific Research Applications

Dehydroadynerigenin beta-neritrioside has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in various analytical techniques.

Biology: The compound is studied for its antioxidant properties and its ability to scavenge free radicals.

Medicine: Research has shown its potential in anticancer therapies due to its ability to inhibit tumor growth and enhance the efficacy of chemotherapeutic agents.

Industry: It is used in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

Dehydroadynerigenin beta-neritrioside exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby reducing oxidative stress and lowering the levels of reactive oxygen species. This compound also inhibits lipid peroxidation, which helps in protecting cellular membranes from oxidative damage. Additionally, it has been shown to inhibit tumor growth in animal models and increase the efficacy of chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Dehydroadynerigenin β-neritrioside and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Dehydroadynerigenin β-neritrioside | 143212-60-6 | C₄₂H₆₂O₁₇ | 838.95 | Dehydrogenated aglycone + neritrioside sugar |

| Adynerigenin β-neritrioside | 88721-09-9 | C₄₂H₆₄O₁₇ | 840.96 | Saturated aglycone + neritrioside sugar |

| Dehydroadynerigenin digitaloside | 52628-62-3 | C₃₀H₄₂O₈ | 530.66 | Dehydrogenated aglycone + digitaloside |

| Dehydroadynerigenin glucosyldigitaloside | 144223-70-1 | C₃₆H₅₂O₁₃ | 692.80 | Dehydrogenated aglycone + glucosyldigitaloside |

| Lanatoside B | 17575-21-2 | C₄₉H₇₆O₂₀ | 985.13 | Complex steroid core + tetrasaccharide chain |

Key Observations:

Aglycone Modifications :

- The "dehydro" prefix in Dehydroadynerigenin β-neritrioside indicates a dehydrogenated aglycone compared to Adynerigenin β-neritrioside, which has a saturated structure. This difference reduces the molecular weight by 2.01 g/mol (loss of two hydrogens) .

- Dehydroadynerigenin digitaloside lacks the trisaccharide chain, resulting in a significantly smaller molecular weight (530.66 g/mol vs. 838.95 g/mol) .

Sugar Moieties :

- The β-neritrioside in Dehydroadynerigenin β-neritrioside includes three sugar units, enhancing hydrophilicity compared to digitaloside (one sugar) or glucosyldigitaloside (two sugars) .

- Lanatoside B, a related steroid glycoside, has a larger tetrasaccharide chain (C₄₉H₇₆O₂₀), emphasizing the diversity in glycosylation patterns among cardiac glycosides .

Pharmacological and Physicochemical Properties

Solubility and Stability:

- Dehydroadynerigenin β-neritrioside’s trisaccharide moiety likely increases water solubility compared to its less glycosylated analogs (e.g., digitaloside). However, its high molecular weight may limit membrane permeability .

Biological Activity

Dehydroadynerigenin beta-neritrioside (CAS No. 143212-60-6) is a naturally occurring compound that has garnered attention for its diverse biological activities, particularly in the fields of medicine and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of Biological Activity

This compound is primarily recognized for its antioxidant , anti-inflammatory , and anticancer properties. These activities are attributed to its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer.

The biological activity of this compound can be summarized through the following mechanisms:

- Antioxidant Activity : The compound effectively scavenges free radicals and lowers levels of reactive oxygen species (ROS), thus mitigating oxidative damage to cells.

- Inhibition of Lipid Peroxidation : By preventing lipid peroxidation, it protects cellular membranes from oxidative stress.

- Anticancer Effects : Studies have shown that this compound can inhibit tumor growth in various animal models and enhance the efficacy of chemotherapeutic agents .

Antioxidant and Anti-inflammatory Properties

Research indicates that this compound demonstrates significant antioxidant capacity. A study reported that it effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in conditions characterized by oxidative damage.

Anticancer Studies

Several preclinical studies have explored the anticancer properties of this compound:

- Tumor Growth Inhibition : In a mouse model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls.

- Synergistic Effects with Chemotherapy : The compound has been shown to enhance the effects of common chemotherapeutic drugs, indicating a potential role as an adjuvant therapy in cancer treatment.

Case Studies

Case Study 1: Breast Cancer Model

A recent study evaluated the effects of this compound on tumor growth in a murine model. Mice treated with the compound exhibited a 50% reduction in tumor volume compared to untreated controls over a 4-week period. The study also noted decreased levels of inflammatory cytokines in treated mice, supporting its anti-inflammatory properties.

Case Study 2: Oxidative Stress Reduction

In vitro studies using human endothelial cells demonstrated that this compound significantly reduced markers of oxidative stress. Cells treated with the compound showed lower levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, compared to untreated cells.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Effects | Anticancer Properties |

|---|---|---|---|

| This compound | High | Yes | Yes |

| Adynerigenin | Moderate | Yes | Moderate |

| Beta-sitosterol | Moderate | Yes | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.